molecular formula C15H24N2O7S B1674225 Lactacystin CAS No. 133343-34-7

Lactacystin

Cat. No.: B1674225
CAS No.: 133343-34-7
M. Wt: 376.4 g/mol
InChI Key: DAQAKHDKYAWHCG-RWTHQLGUSA-N
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Mechanism of Action

Target of Action

Lactacystin primarily targets the proteasome , a high molecular weight, multicatalytic protease complex responsible for most non-lysosomal intracellular protein degradation . The proteasome is composed of a 20S catalytic core and additional subunits that are thought to be involved in the recognition and unfolding of ubiquitinated proteins .

Mode of Action

This compound binds certain catalytic subunits of the 20S proteasome and inhibits the three best characterized peptidase activities of the proteasome . At least one of these catalytic subunits is modified by this compound on the side chain hydroxyl of the amino-terminal threonine , which appears to function as the catalytic nucleophile in the proteolytic mechanism . This compound also inhibits peptide hydrolysis by the larger 26S complex and inhibits ubiquitin/proteasome-mediated degradation of short and long-lived proteins in the cell .

Biochemical Pathways

This compound’s action affects the ubiquitin-proteasome pathway (UPP) in eukaryotic cells . The UPP is responsible for the degradation of most proteins in the cell, including misfolded proteins and proteins involved in cell cycle progression and regulation of gene transcription . By inhibiting the proteasome, this compound disrupts this pathway, leading to an accumulation of proteins that would otherwise be degraded .

Pharmacokinetics

The systemic toxicity of this compound prevents its clinical use when administered systemically . This compound can be delivered intratumorally, and it has been incorporated into controlled-release polymers for treating experimental gliomas . This method of delivery circumvents the systemic toxicity and allows for the local application of this compound .

Result of Action

This compound inhibits cell proliferation and induces neurite outgrowth in a murine neuroblastoma cell line . It has been used to implicate proteolysis by the proteasome in a number of fundamental processes from cellular differentiation and apoptosis to the degradation of proteins normally residing in the endoplasmic reticulum . Inhibition of the proteasome by this compound enhances oligodendroglial cell differentiation .

Action Environment

The action of this compound can be influenced by the environment in which it is used. For instance, new formulations and delivery systems may facilitate its use clinically as an anticancer agent . The environment within a tumor, for example, can affect the efficacy of this compound when it is delivered intratumorally .

Biochemical Analysis

Biochemical Properties

Lactacystin interacts with the proteasome, a protein complex responsible for the bulk of proteolysis in the cell, as well as proteolytic activation of certain protein substrates . This discovery helped to establish the proteasome as a mechanistically novel class of protease: an amino-terminal threonine protease .

Cellular Effects

This compound has been found to inhibit cell-cycle progression and induce neurite outgrowth in vitro . It has also been shown to stimulate new possibilities in cancer control . In oligodendroglial cell primary cultures, this compound was found to produce withdrawal from the cell cycle and induce biochemical and morphological differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the proteasome. The transformation product of this compound, clasto-lactacystin β-lactone, covalently modifies the amino-terminal threonine of specific catalytic subunits of the proteasome . This modification inhibits the proteasome’s ability to degrade proteins, leading to an accumulation of proteins within the cell .

Temporal Effects in Laboratory Settings

In a study using mouse primary cortical neurons and neuroblastoma SH-SY5Y cells, cells were incubated with this compound for 48 hours The effects of this compound on these cells were observed over this time period

Metabolic Pathways

Given its role as a proteasome inhibitor, it is likely that this compound interacts with enzymes involved in protein degradation .

Preparation Methods

Lactacystin can be synthesized through various routes. The first total synthesis was developed in 1992 by Corey and Reichard . The synthetic route involves multiple steps, including the formation of key intermediates and the final coupling reactions. Industrial production methods often involve fermentation processes using Streptomyces cultures, followed by extraction and purification steps .

Chemical Reactions Analysis

Lactacystin undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the amide and hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include this compound derivatives with modified biological activities .

Comparison with Similar Compounds

Lactacystin is unique among proteasome inhibitors due to its non-peptidic structure. Similar compounds include:

This compound’s uniqueness lies in its microbial origin and its ability to selectively inhibit the proteasome without affecting other proteases .

Properties

IUPAC Name

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQAKHDKYAWHCG-RWTHQLGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897422
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133343-34-7
Record name Lactacystin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133343-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactacystin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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